A Technical Guide to the Foundational Properties of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
A Technical Guide to the Foundational Properties of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets, making it a focal point in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the foundational properties of a key synthetic intermediate, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. This compound serves as a critical building block for the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors for oncology and the treatment of inflammatory diseases.[3] This document outlines its chemical and physical characteristics, a detailed synthesis protocol, and its role in the development of targeted therapies.
Core Chemical and Physical Properties
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is a solid organic compound whose foundational properties are summarized below. These characteristics are essential for its use in synthetic chemistry, influencing reaction conditions, solubility, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 16082-27-2 | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | [4] |
| SMILES | Cc1cc(Cl)n2c(n1)ccn2 | |
| Melting Point | 36 °C | |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | |
| Refractive Index | 1.681 | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Acceptors | 2 | |
| Heavy Atom Count | 11 |
Synthesis and Characterization
The synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is typically achieved through the chlorination of its corresponding 7-hydroxy precursor. This transformation is a common and critical step in functionalizing the pyrazolo[1,5-a]pyrimidine core for further elaboration.
General Synthesis Pathway
The most prevalent synthetic route involves a two-step process. First, a substituted 5-aminopyrazole undergoes a condensation and cyclization reaction with a β-dicarbonyl compound (such as acetylacetone to introduce the 5- and 7-methyl groups, though for this specific molecule, a different dicarbonyl would be needed to yield a 7-hydroxy group) to form the 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product. This chlorination at the 7-position makes the scaffold highly reactive to nucleophilic substitution, enabling the introduction of diverse functional groups.[5]
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the chlorination step, adapted from the synthesis of structurally similar compounds.[6][7]
Materials:
-
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional, used in some procedures)
-
1,4-Dioxane (or another suitable high-boiling solvent)
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), suspend or dissolve 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine in a minimal amount of 1,4-dioxane.
-
Slowly add an excess of phosphorus oxychloride (typically 2-3 equivalents) to the mixture. If required, a base like triethylamine can be added to scavenge HCl produced during the reaction.[6]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully evaporate the solvent and excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and slowly quench by adding crushed ice, followed by the careful addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH ≈ 8).
-
Extract the aqueous mixture multiple times with methylene chloride.
-
Combine the organic layers, wash with a saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine, which can be further purified by column chromatography or recrystallization.
Spectroscopic Data
Biological Activity and Mechanism of Action
While 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine itself is not typically the final active pharmaceutical ingredient (API), it is a crucial intermediate in the synthesis of potent biological modulators.[3] The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore for kinase inhibition.[2]
Role as a Kinase Inhibitor Precursor
The chlorine atom at the 7-position is an excellent leaving group, making the compound an ideal substrate for nucleophilic aromatic substitution reactions. This allows medicinal chemists to readily introduce a wide variety of amine-containing functional groups at this position, which is a key modification in the development of many kinase inhibitors.[1][5] Derivatives of this scaffold have been developed as potent and selective inhibitors of several important kinases implicated in cancer and inflammatory diseases.[2][10]
Known Kinase Targets for Pyrazolo[1,5-a]pyrimidine Derivatives:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a prime target in oncology.[11]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to cell signaling pathways that control cell growth, proliferation, and survival.[5]
-
Checkpoint Kinase 1 (CHK1): A key regulator in the DNA damage response pathway.[10]
Illustrative Signaling Pathway: PI3K Inhibition
Derivatives synthesized from 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine have been specifically developed as PI3Kδ inhibitors.[5] The PI3K/Akt signaling pathway is frequently overactive in cancer, promoting cell survival and proliferation. Inhibitors block the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3 and halting the downstream signaling cascade.
Summary and Future Directions
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is a foundational building block in modern medicinal chemistry. Its well-defined physical and chemical properties, coupled with a straightforward and scalable synthesis, make it an invaluable precursor for drug discovery programs. Its primary utility lies in its strategic functionalization at the 7-position to generate libraries of potential kinase inhibitors.
Future research will likely continue to leverage this scaffold to develop more selective and potent inhibitors for a wider range of kinase targets. The exploration of novel substitutions at other positions on the bicyclic core could yield compounds with new pharmacological profiles and improved drug-like properties, furthering the legacy of the pyrazolo[1,5-a]pyrimidine scaffold in targeted therapy.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. rsc.org [rsc.org]
- 10. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
